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Compound of Interest

Compound Name: 5-azidopentanoic Acid

Cat. No.: B556510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Azidopentanoic acid is a bifunctional molecule that has become an indispensable tool in the

fields of chemical biology, drug discovery, and materials science. Its structure incorporates a

terminal azide group and a carboxylic acid, rendering it a versatile building block for a variety of

bioconjugation and chemical modification strategies. The azide moiety serves as a handle for

"click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and

strain-promoted azide-alkyne cycloaddition (SPAAC), which are prized for their high efficiency,

selectivity, and biocompatibility.[1][2] The carboxylic acid allows for straightforward conjugation

to amine-containing molecules, such as proteins, peptides, and other biomolecules, through

standard amide bond formation. This guide provides an in-depth overview of the synonyms,

physicochemical properties, key applications, and detailed experimental protocols for 5-
azidopentanoic acid.

Synonyms and Alternative Names
To facilitate literature searches and material sourcing, it is crucial to be aware of the various

names and identifiers for 5-azidopentanoic acid. The most common synonym is 5-

azidovaleric acid.[3][4] Below is a comprehensive table of its identifiers.
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Identifier Type Value

IUPAC Name 5-Azidopentanoic acid

Common Synonyms
5-Azidovaleric acid[3][4], 5-Azidovalerianic

acid[1]

CAS Number 79583-98-5[1][3]

Molecular Formula C₅H₉N₃O₂[1][3]

Molecular Weight 143.14 g/mol [5]

PubChem ID 11116171[1]

MDL Number MFCD11850108[1]

SMILES O=C(O)CCCCN=[N+]=[N-]

InChI Key SBZDIRMBQJDCLB-UHFFFAOYSA-N

Physicochemical and Quantitative Data
A summary of the key physicochemical properties of 5-azidopentanoic acid is presented

below. This data is essential for experimental design, including solvent selection and reaction

condition optimization.

Property Value

Appearance Colorless to yellow liquid or neat oil[1][3]

Purity ≥97.0%

Boiling Point 85°C at 0.01 mmHg

Solubility

Soluble in DMF (30 mg/ml), DMSO (30 mg/ml),

Ethanol (30 mg/ml), and PBS (pH 7.2, 10

mg/ml)[3]

Storage Conditions Store at -20°C, protected from light
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5-Azidopentanoic acid is a cornerstone reagent in a multitude of applications, primarily

leveraging its dual functionality for bioconjugation and chemical modification.

Protein Labeling via Amide Coupling and Click
Chemistry
A primary application of 5-azidopentanoic acid is the introduction of an azide handle onto

proteins for subsequent modification via click chemistry. This is typically achieved by activating

the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, which then reacts with

primary amines (e.g., lysine residues) on the protein surface. The azide-functionalized protein

can then be conjugated to an alkyne-containing molecule of interest, such as a fluorescent dye,

biotin, or a drug molecule.

Step 1: Activation of 5-Azidopentanoic Acid and Protein Conjugation

Activation of Carboxylic Acid:

Dissolve 5-azidopentanoic acid in anhydrous DMF to a concentration of 100 mM.

Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide

coupling reagent (e.g., EDC or DCC).

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

Protein Conjugation:

Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline

(PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.

Add the activated 5-azidopentanoic acid-NHS ester solution to the protein solution. A 10-

20 fold molar excess of the NHS ester over the protein is a common starting point for

optimization.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with

gentle agitation.
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Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or

glycine) to a final concentration of 50-100 mM.

Remove the excess unreacted labeling reagent and byproducts by dialysis, size-exclusion

chromatography, or spin filtration.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Setup:

To the azide-modified protein in PBS, add the alkyne-containing molecule of interest (e.g.,

a fluorescent probe) at a final concentration of 2-40 µM.[6]

Prepare fresh stock solutions of the catalyst components: 100 mM THPTA ligand in water,

20 mM Copper(II) sulfate in water, and 300 mM sodium ascorbate in water.[6]

Add the THPTA ligand solution to the reaction mixture, followed by the copper(II) sulfate

solution.[6]

Initiate the click reaction by adding the sodium ascorbate solution.[6]

Incubation and Purification:

Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.

[6]

The click-labeled protein can then be purified from the catalyst and excess reagents using

methods similar to those in Step 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Azide Installation
Step 2: Click Chemistry

5-Azidopentanoic
Acid

Activated NHS Ester

EDC, NHS
Azide-Modified

ProteinAmide Coupling

Target Protein
(with Lysines)

Amide Coupling
Alkyne-Probe

(e.g., Dye, Biotin) Labeled Protein

CuAAC

CuAAC

Click to download full resolution via product page

Workflow for two-step protein labeling.

Peptide Cyclization
5-Azidopentanoic acid can be used to facilitate the head-to-tail cyclization of peptides.[4][5] In

this strategy, the peptide is synthesized with a terminal alkyne-containing amino acid at one

end and the other end is capped with 5-azidopentanoic acid. The intramolecular click reaction

then yields a cyclic peptide.

Peptide Synthesis:

Synthesize the linear peptide on a solid support (e.g., Rink amide resin) using standard

Fmoc-based solid-phase peptide synthesis (SPPS).

Incorporate an alkyne-bearing amino acid (e.g., propargylglycine) at the desired position

(typically near the C-terminus).

After the final amino acid coupling and Fmoc deprotection, couple 5-azidopentanoic acid
to the N-terminus of the resin-bound peptide using standard peptide coupling reagents

(e.g., HBTU/DIPEA).

On-Resin Cyclization (CuAAC):

Wash the resin thoroughly with DMF.
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Prepare a cyclization cocktail. A typical cocktail consists of a copper(I) source (e.g., CuI or

CuBr), a base (e.g., 2,6-lutidine or DIEA), and optionally a reducing agent like sodium

ascorbate in a suitable solvent such as DMF or a mixture of MeCN:DMSO.[4][7]

Add the cyclization cocktail to the resin and agitate at room temperature. The reaction can

also be expedited using microwave irradiation.[7]

Monitor the reaction for completion by taking small aliquots of the resin, cleaving the

peptide, and analyzing by LC-MS.

Cleavage and Purification:

Once the cyclization is complete, wash the resin thoroughly.

Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a

standard cleavage cocktail (e.g., TFA/TIS/H₂O).[4]

Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
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Workflow for on-resin peptide cyclization.
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Conclusion
5-Azidopentanoic acid is a powerful and versatile chemical tool for researchers in drug

development and the broader life sciences. Its dual functionality enables the straightforward

introduction of an azide handle into a wide range of molecules, which can then be precisely

modified using the robust and efficient click chemistry toolbox. The experimental protocols

provided in this guide offer a starting point for the application of 5-azidopentanoic acid in

protein labeling and peptide cyclization, two of its most common and impactful uses. As the

field of bioconjugation continues to evolve, the utility of such well-defined and reliable chemical

reporters will undoubtedly continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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